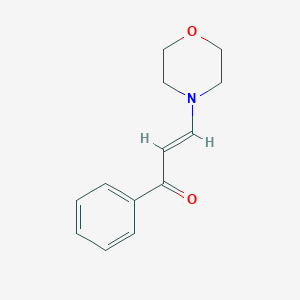
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl-, also known as MPTP, is a chemical compound that has been widely used in scientific research. It is a potent neurotoxin that selectively destroys dopamine-producing neurons in the brain, leading to the development of Parkinson's disease-like symptoms in animals and humans.
作用機序
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- is metabolized in the brain by monoamine oxidase-B (MAO-B) to form 1-methyl-4-phenylpyridinium ion (MPP+), which is then taken up by dopamine-producing neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to the production of reactive oxygen species and oxidative stress, which ultimately results in the death of the neuron.
生化学的および生理学的効果
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced neurotoxicity leads to the selective loss of dopamine-producing neurons in the substantia nigra, resulting in a decrease in dopamine levels in the striatum. This leads to the development of Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- also induces oxidative stress and inflammation in the brain, which contributes to the neurodegenerative process.
実験室実験の利点と制限
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals is a widely used model for studying Parkinson's disease. It is a reproducible and reliable model that closely mimics the human disease. However, there are some limitations to this model, such as the fact that 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism does not fully replicate the complex pathophysiology of the human disease, and that it does not account for the genetic and environmental factors that contribute to the development of Parkinson's disease in humans.
将来の方向性
There are several future directions for 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- research. One area of research is the development of new therapies for Parkinson's disease. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals is a valuable model for testing new therapies and identifying potential drug targets. Another area of research is the identification of biomarkers for Parkinson's disease. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals can be used to study the molecular and cellular changes that occur in the brain during the course of the disease, which can lead to the identification of new biomarkers for early diagnosis and monitoring of the disease. Finally, 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- research can be used to study the neurobiology of addiction and drug abuse, as 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- has been shown to induce behavioral changes in animals that are similar to those seen in drug addiction.
合成法
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- can be synthesized by the reaction of phenylmagnesium bromide with 3-(4-morpholinyl)-2-propen-1-one in the presence of copper(I) chloride. The resulting product is then purified using column chromatography to obtain pure 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl-.
科学的研究の応用
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- has been extensively used in scientific research to study the pathophysiology of Parkinson's disease. It is a potent neurotoxin that selectively destroys dopamine-producing neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in animals and humans. 2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl--induced parkinsonism in animals has been used as a model for studying the disease and developing new therapies.
特性
CAS番号 |
14677-24-8 |
|---|---|
製品名 |
2-Propen-1-one, 3-(4-morpholinyl)-1-phenyl- |
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
(E)-3-morpholin-4-yl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C13H15NO2/c15-13(12-4-2-1-3-5-12)6-7-14-8-10-16-11-9-14/h1-7H,8-11H2/b7-6+ |
InChIキー |
GTAHTHUGNVIJEK-VOTSOKGWSA-N |
異性体SMILES |
C1COCCN1/C=C/C(=O)C2=CC=CC=C2 |
SMILES |
C1COCCN1C=CC(=O)C2=CC=CC=C2 |
正規SMILES |
C1COCCN1C=CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



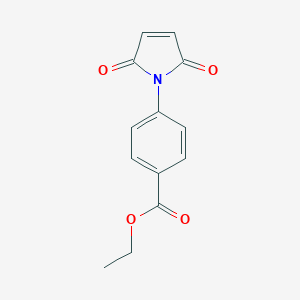
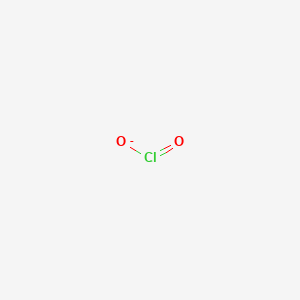
![N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B76165.png)
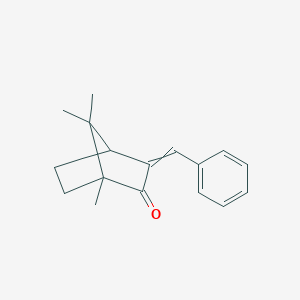
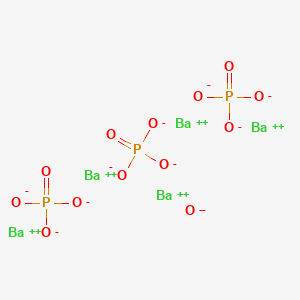
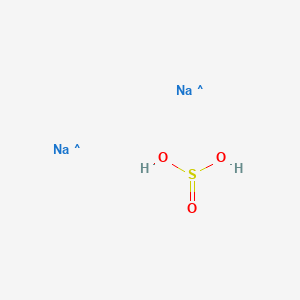
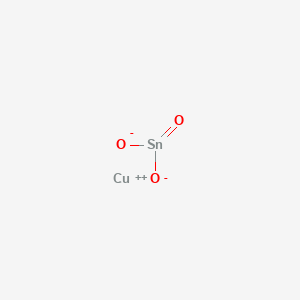
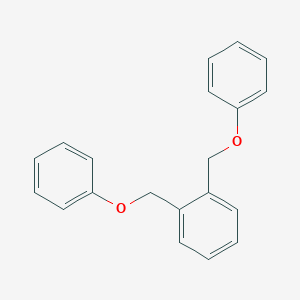
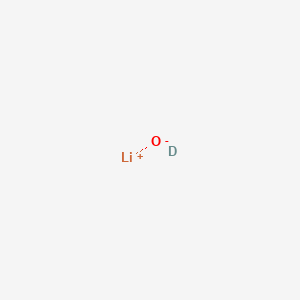
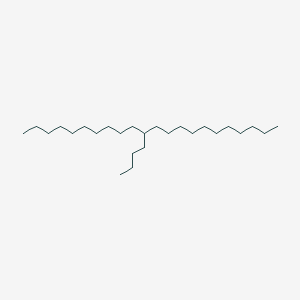
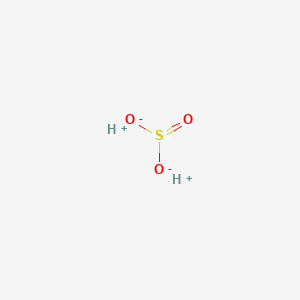
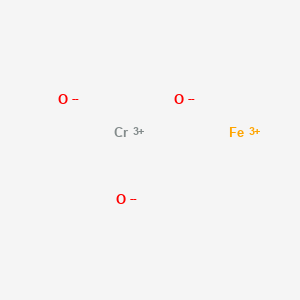
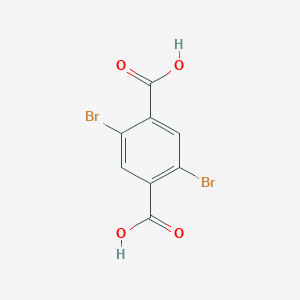
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)